molecular formula C13H23NO3 B6614246 Methyl 2-(3-cyclohexylpropanoylamino)propanoate CAS No. 6049-23-6

Methyl 2-(3-cyclohexylpropanoylamino)propanoate

Cat. No.: B6614246
CAS No.: 6049-23-6
M. Wt: 241.33 g/mol
InChI Key: DMKJHAKKNSYLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-cyclohexylpropanoylamino)propanoate is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of methyl 2-(3-cyclohexylpropanoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Methyl 2-(3-cyclohexylpropanoylamino)propanoate, being an ester, can undergo various chemical reactions:

    Hydrolysis: In the presence of an acid or base, it can hydrolyze to form the corresponding carboxylic acid and alcohol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3-cyclohexylpropanoylamino)propanoate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and the study of ester chemistry.

    Biology: It is used in biochemical studies to understand ester hydrolysis and related enzymatic processes.

    Medicine: Research involving this compound can provide insights into drug design and development, particularly in the study of ester-containing pharmaceuticals.

    Industry: It is used in the development of new materials and chemicals, including polymers and resins

Mechanism of Action

The mechanism of action of methyl 2-(3-cyclohexylpropanoylamino)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The pathways involved include the cleavage of the ester bond, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Methyl 2-(3-cyclohexylpropanoylamino)propanoate can be compared with other esters such as:

    Methyl acetate: A simple ester used as a solvent and in organic synthesis.

    Ethyl acetate: Another common ester with similar uses but different physical properties.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

What sets this compound apart is its specific structure, which includes a cyclohexyl group, making it unique in terms of its chemical behavior and applications .

Properties

IUPAC Name

methyl 2-(3-cyclohexylpropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJHAKKNSYLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391663
Record name methyl 2-(3-cyclohexylpropanoylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-23-6
Record name methyl 2-(3-cyclohexylpropanoylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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